Cas no 24356-60-3 (Cephapirin sodium)

セファピリンナトリウム(Cephapirin sodium)は、第一世代セファロスポリン系抗生物質に分類されるβ-ラクタム剤です。グラム陽性菌を中心に幅広い抗菌スペクトルを示し、特にブドウ球菌やレンサ球菌による感染症に対して有効性が確認されています。本化合物は細胞壁合成阻害作用を主要な機序とし、迅速な殺菌効果を発揮します。注射剤として製剤化された場合、良好な組織移行性と比較的短い血中半減期が特徴で、乳腺炎治療など畜産領域でも応用されています。β-ラクタマーゼに対する耐性は限定的ですが、適切な使用条件下で臨床効果を期待できる抗菌剤です。

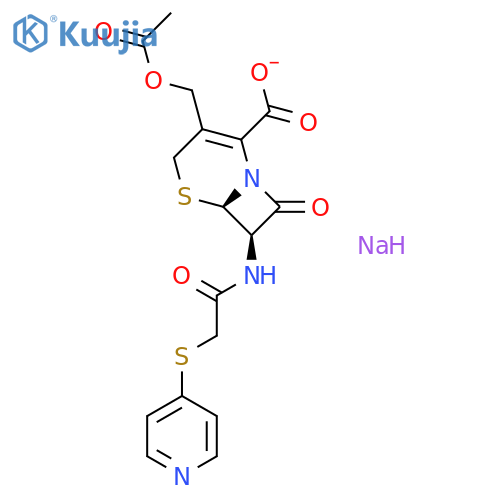

Cephapirin sodium structure

商品名:Cephapirin sodium

CAS番号:24356-60-3

MF:C17H16N3NaO6S2

メガワット:445.445212364197

MDL:MFCD07793329

CID:52501

PubChem ID:23675312

Cephapirin sodium 化学的及び物理的性質

名前と識別子

-

- Cefapirin sodium

- Sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Cefapirin Sodium Salt

- CEPHAPIRIN

- Cephapirin SodiuM

- Ambrocef

- blp1322

- Bristocef

- CEFADYL

- Cefa-Lak

- cefaloject

- cefatrexyl

- Cef-Lak

- Piricef

- sodium cephapirin

- Today

- Sodium cefapirin

- Cefatrex

- Sodium 7-(pyrid-4-ylthioacetamido)cephalosporanate

- Cephapirin sodium salt

- Brisfirina

- Cephatrexyl

- Brisporin

- 431LFF7I7J

- Cefadyl IM/IV

- Cefa-Lak (Veterinary)

- BLP 1322

- 7-(alpha-(4-Pyridylthio)acetamido)cephalosporanic acid sodium salt

- DSSTox_CID_25574

- DSSTox_RID_80971

- DSSTox_GSID_45574

- sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- CCG-38912

- Cephapirin Monosodium Salt

- CEPHAPIRIN SODIUM [USP MONOGRAPH]

- NSC-179171

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-,monosodium salt, (6R,7R)-

- NCGC00093735-01

- Cefadyl (TN)

- NSC179171

- Tox21_110772_1

- CEFAPIRIN SODIUM (MART.)

- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[2-(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate acetate (ester)

- UNII-431LFF7I7J

- CHEBI:3545

- HMS1920K13

- CEPHAPIRIN SODIUM (USP MONOGRAPH)

- 24356-60-3

- Salt, Cephapirin Monosodium

- sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(pyridin-4-ylsulfanyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- CHEMBL1201043

- CEFAPIRIN SODIUM [EP MONOGRAPH]

- Cefapirin sodium, analytical standard

- SCHEMBL64430

- 3-[(Acetyloxy)methyl]-8-oxo-7-{(4-pyridinylthio)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monosodium salt

- CEPHAPIRIN SODIUM (USP-RS)

- sodium (6R,7R)-3-((acetyloxy)methyl)-8-oxo-7-(((pyridin-4-ylsulfanyl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

- Cephapirin sodium [USAN:USP]

- EINECS 246-194-2

- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-, acetate (ester), monosodium salt

- (6R,7R)-3-[(Acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium

- HMS2091A16

- Cephapirin sodium (USP)

- HMS1570L03

- CEPHAPIRIN SODIUM [ORANGE BOOK]

- Cephapirin sodium [USAN]

- sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-{[(pyridin-4-ylsulfanyl)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- EU-0100279

- BL-P 1322

- 7-(.ALPHA.-(4-PYRIDYLTHIO)ACETAMIDO)CEPHALOSPORANIC ACID SODIUM SALT

- CAS-24356-60-3

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-(((4-pyridylthio)acetyl)amino)-, monosodium salt, (6R-trans)-

- CEPHAPIRIN SODIUM [GREEN BOOK]

- Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate

- HMS500C04

- CEFAPIRIN SODIUM [WHO-DD]

- CEPHAPIRIN SODIUM (USP IMPURITY)

- CEPHAPIRIN SODIUM [USP IMPURITY]

- CEPHAPIRIN SODIUM SALT [MI]

- C74249

- CEFAPIRIN SODIUM [JAN]

- Cephapirin, Sodium

- NCGC00017093-01

- AS-83522

- NSC 179171

- Monosodium Salt, Cephapirin

- Cefalak

- Antibiotic BL-P 1322

- Tox21_110772

- DTXSID7045574

- (7R,7aR)-3-(acetyloxymethyl)-6-oxo-7-(2-(4-pyridylthio)acetylamino)-2H,7H-azet idino[2,1-b]1,3-thiazine-4-carboxylic acid, sodium salt

- Cephatrexil

- BL-P-1322

- Cefapirin sodium (JAN)

- Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-((4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

- Z3041521731

- Cela-Lak/ToDay

- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate (ester)

- AKOS024282660

- Cephapirin sodium, >=96%

- A924266

- SPECTRUM1500167

- Cephapirin sodium, United States Pharmacopeia (USP) Reference Standard

- CEFAPIRIN SODIUM (EP MONOGRAPH)

- NCGC00162116-04

- Cefa lak

- Sodium; (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-((2-pyridin-4-ylsulfanylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

- Cephapirin sodium (USAN:USP)

- CEPHAPIRIN SODIUM [USP-RS]

- D00908

- EN300-7415509

- C08101

- C 8270

- Q27106128

- Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Prestwick_27

- CEFAPIRIN SODIUM [MART.]

- Cefapirina sodica

- Cefapirin sodium, European Pharmacopoeia (EP) Reference Standard

- DTXCID5025574

- 1ST7004A

- Cephapirin sodium

-

- MDL: MFCD07793329

- インチ: 1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1/t13-,16-;/m1./s1

- InChIKey: VGEOUKPOQQEQSX-OALZAMAHSA-M

- ほほえんだ: S1C([H])([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(C([H])([H])SC1C([H])=C([H])N=C([H])C=1[H])=O)=O.[Na+]

計算された属性

- せいみつぶんしりょう: 445.037822g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 回転可能化学結合数: 8

- どういたいしつりょう: 445.037822g/mol

- 単一同位体質量: 445.037822g/mol

- 水素結合トポロジー分子極性表面積: 179Ų

- 重原子数: 29

- 複雑さ: 713

- 同位体原子数: 0

- 原子立体中心数の決定: 2

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- PSA: 179.33000

- LogP: -0.53050

- ようかいせい: 未確定

Cephapirin sodium セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険カテゴリコード: R36/37/38;R42/43

- セキュリティの説明: S26; S36

- RTECS番号:XI0382000

-

危険物標識:

- リスク用語:R36/37/38; R42/43

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- セキュリティ用語:S26;S36

Cephapirin sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C261510-25mg |

Cephapirin Sodium |

24356-60-3 | 25mg |

$ 351.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D630743-25g |

Cefapirin sodium |

24356-60-3 | 97% | 25g |

$280 | 2024-06-05 | |

| eNovation Chemicals LLC | D630743-500g |

Cefapirin sodium |

24356-60-3 | 97% | 500g |

$1500 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO640-200mg |

Cephapirin sodium |

24356-60-3 | 97% | 200mg |

218.0CNY | 2021-07-12 | |

| TRC | C261510-250mg |

Cephapirin Sodium |

24356-60-3 | 250mg |

$ 894.00 | 2023-04-18 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD120385-5g |

Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

24356-60-3 | 97% | 5g |

¥1752.0 | 2022-03-01 | |

| MedChemExpress | HY-A0153A-10mM*1mLinDMSO |

Cephapirin sodium |

24356-60-3 | 99.34% | 10mM*1mLinDMSO |

¥550 | 2022-05-18 | |

| TRC | C261510-100mg |

Cephapirin Sodium |

24356-60-3 | 100mg |

$ 617.00 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5038-200 mg |

Cephapirin Sodium |

24356-60-3 | 95.54% | 200mg |

¥1720.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873437-5g |

Cefapirin sodium |

24356-60-3 | 96% | 5g |

¥1,680.00 | 2022-09-02 |

Cephapirin sodium 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

24356-60-3 (Cephapirin sodium) 関連製品

- 153-61-7(Cephalothin)

- 22252-43-3(7-Aminodeacetoxycephalosporanic acid)

- 23325-78-2(Cephalexin monohydrate)

- 15686-71-2(Cephalexin)

- 21593-23-7(Cephapirin)

- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

- 27255-72-7(7-Phenyl-acetamido-deacetoxy-cephalosporanic-acid)

- 957-68-6(7-Aminocephalosporanic acid)

- 5575-21-3(Cephalonium)

- 97468-37-6(Cephapirin benzathine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24356-60-3)Cephapirin sodium

清らかである:99%/99%

はかる:200mg/500mg

価格 ($):208.0/249.0